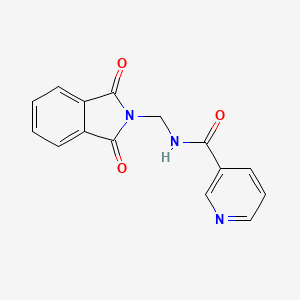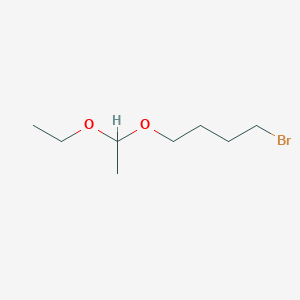
1-Bromo-4-(1-ethoxyethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-ethoxyethoxy)butane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, which means it contains both bromine and ether functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-ethoxyethoxy)butane can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with ethyl vinyl ether in the presence of an acid catalyst to form 1-(1-ethoxyethoxy)butane. This intermediate is then reacted with hydrogen bromide (HBr) to produce the final compound, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving distillation and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(1-ethoxyethoxy)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The ether group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-ethoxyethoxy)butane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1-ethoxyethoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ether group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparación Con Compuestos Similares
1-Bromo-4-(1-ethoxyethoxy)butane can be compared with other similar compounds, such as:
1-Bromobutane: A simpler brominated alkane with similar reactivity but lacking the ether group.
1-Bromo-4-ethoxybutane: Similar structure but without the additional ethoxy group.
4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of bromine and ether functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of chemical applications .
Propiedades
Número CAS |
56904-94-0 |
|---|---|
Fórmula molecular |
C8H17BrO2 |
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
1-bromo-4-(1-ethoxyethoxy)butane |
InChI |
InChI=1S/C8H17BrO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3 |
Clave InChI |
MMNPOZHXFIFEGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


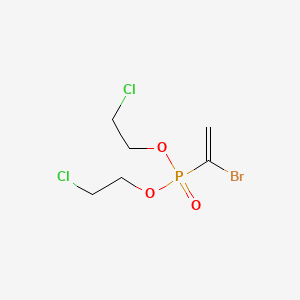
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
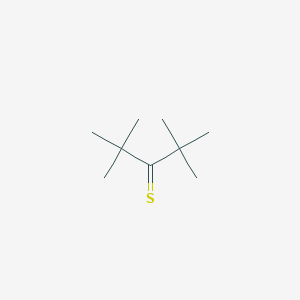

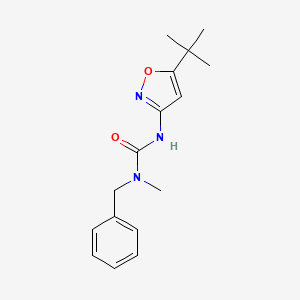
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
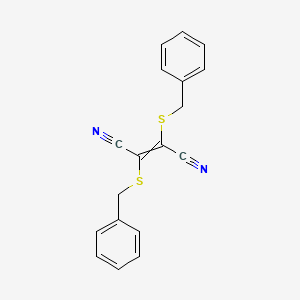
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
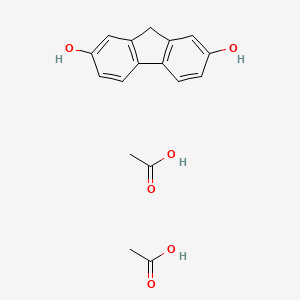
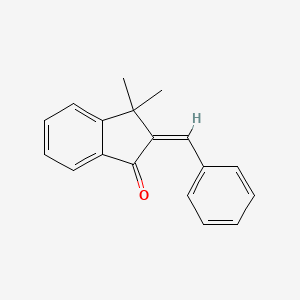
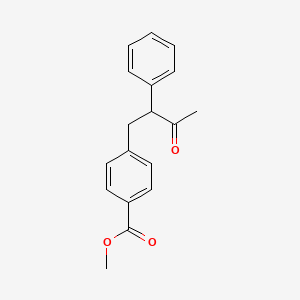
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)

